

Technical Support Center: 2-Furoyl-LIGRLO-amide TFA Calcium Flux Assays

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Compound of Interest

Compound Name: 2-Furoyl-LIGRLO-amide TFA

Cat. No.: B15571939

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using **2-Furoyl-LIGRLO-amide TFA** in calcium flux assays.

Frequently Asked Questions (FAQs)

Q1: What is **2-Furoyl-LIGRLO-amide TFA** and what is its mechanism of action?

2-Furoyl-LIGRLO-amide TFA is a potent and selective synthetic peptide agonist for the Proteinase-Activated Receptor 2 (PAR2), a G-protein coupled receptor (GPCR).^{[1][2]} Unlike endogenous activators like trypsin, which cleave the receptor's N-terminus to reveal a tethered ligand, 2-Furoyl-LIGRLO-amide mimics this tethered ligand to directly activate PAR2 without the need for proteolytic cleavage.^[3] PAR2 activation primarily couples to the Gαq/11 G-protein subunit, which in turn activates Phospholipase C (PLC).^[3]

Q2: How does PAR2 activation lead to a measurable calcium signal?

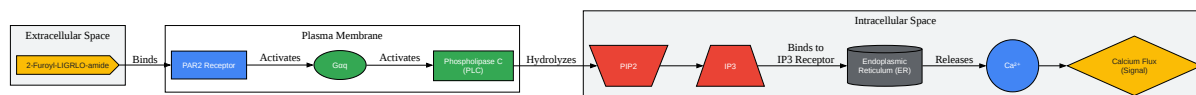
The activation of PLC by the Gαq subunit leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.^[3] This rapid increase in intracellular calcium, known as calcium flux or a calcium transient, is a direct indicator of PAR2 activation and can be detected using calcium-sensitive fluorescent dyes.^[3]

Q3: What is a typical pD2 or EC50 value for 2-Furoyl-LIGRLO-amide?

2-Furoyl-LIGRLO-amide is a potent PAR2 agonist with a reported pD2 value of 7.0.[1][2] It is noted to be 10 to 25 times more potent than the standard PAR2 activating peptide, SLIGRL-NH2, for increasing intracellular calcium in cultured human and rat cells expressing PAR2.[4][5] However, the exact EC50 (Half Maximal Effective Concentration) can vary depending on the cell line, receptor expression levels, and specific assay conditions.

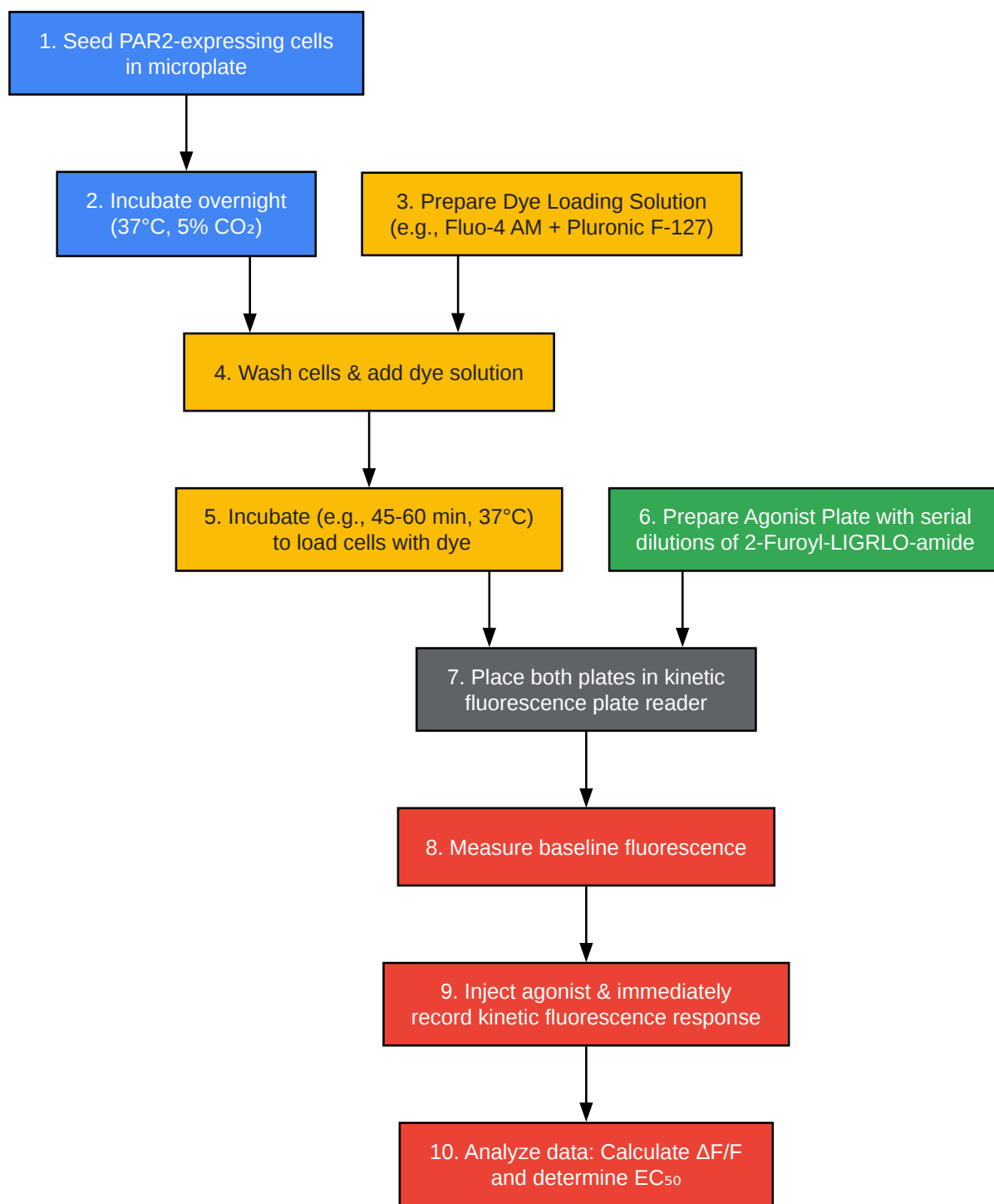
PAR2 Signaling and Assay Workflow Visualization

The diagrams below illustrate the key biological pathway and the experimental process.



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Figure 1. PAR2 signaling pathway leading to intracellular calcium release.



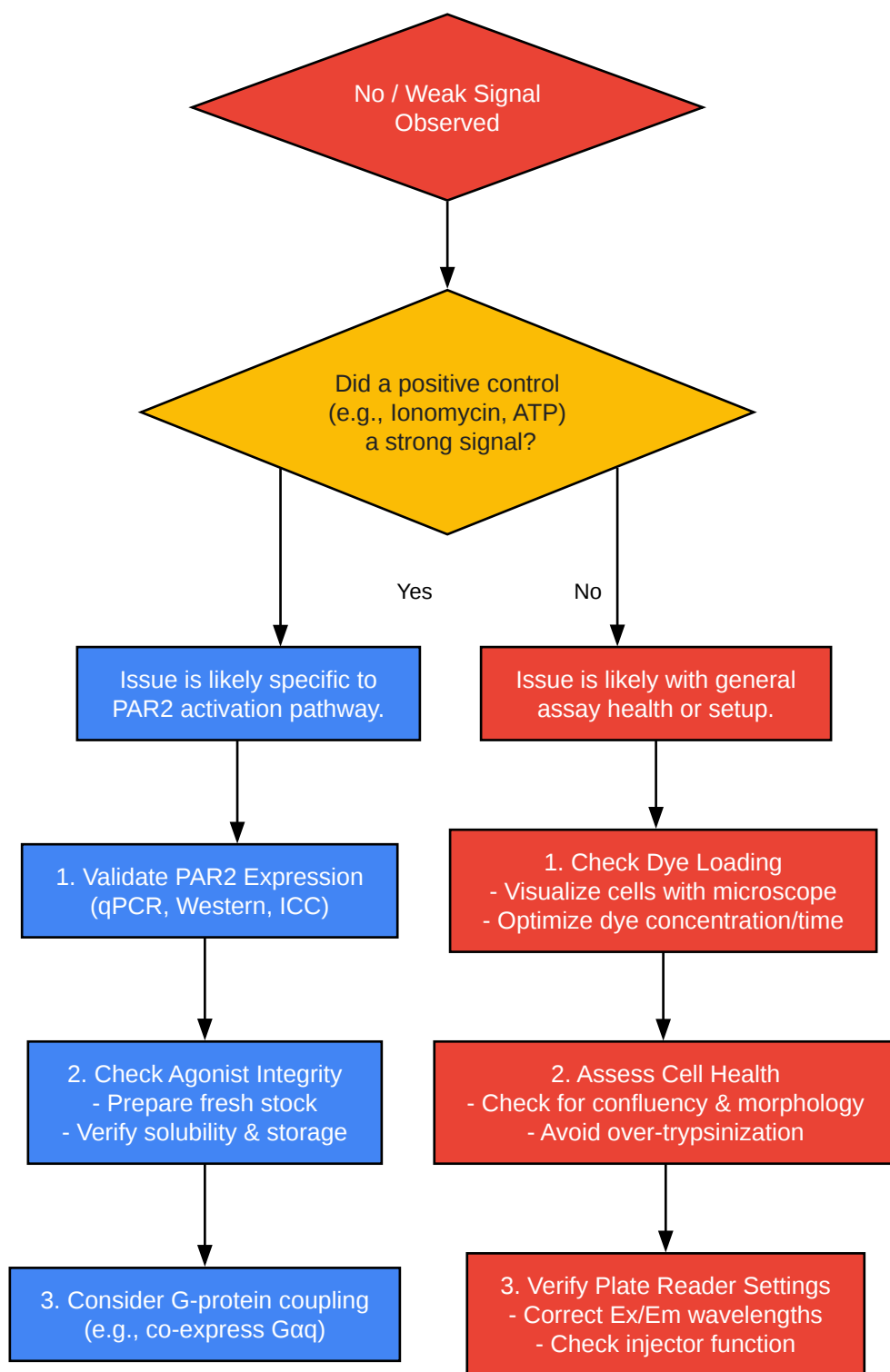
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Figure 2. General experimental workflow for a calcium flux assay.

Troubleshooting Guide

Problem: No signal or a very weak response after adding the agonist.

This is a common issue that can stem from multiple sources. Systematically check the following potential causes.



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